2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide
Description
2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative characterized by a benzyl group with 2,4-dichloro substitution and an isopropylamino moiety. Substituted acetamides are frequently explored for their pharmacological relevance, particularly as enzyme inhibitors or antimicrobial agents, due to their ability to mimic natural substrates and interact with biological targets .
Properties
IUPAC Name |
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-8(2)16(12(17)6-15)7-9-3-4-10(13)5-11(9)14/h3-5,8H,6-7,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLCKVWLQPMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride, isopropylamine, and acetamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide
- Substituents : 3,4-dichloro-benzyl group.
- Key Differences: The shift from 2,4-dichloro to 3,4-dichloro substitution alters steric and electronic interactions. Para-substituted chlorines (3,4 vs.
- Status : Discontinued due to unspecified reasons, possibly related to synthesis challenges or inferior activity compared to the 2,4-dichloro isomer .
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide
- Substituents : 2-chloro-6-fluoro-benzyl group.
- Key Differences: Fluorine introduces strong electron-withdrawing effects, which may increase metabolic stability compared to chlorine.
- Physicochemical Properties : Predicted pKa of 8.24 suggests moderate basicity, similar to other acetamides .
Backbone and Functional Group Modifications
(S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide
- Structure: Features a butyramide backbone (four-carbon chain) instead of acetamide, with a cyclopropylamino group.
- Key Differences : The extended carbon chain and cyclopropyl group increase hydrophobicity and steric bulk, which may enhance membrane permeability but reduce solubility. The stereochemistry (S-configuration) could influence target selectivity .
N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide
- Structure: Cyclopropylamino group directly attached to the acetamide nitrogen.
- Molecular weight (259.13 g/mol) is comparable to the target compound .
2-Amino-N-(arylsulfinyl)-acetamide Compounds
- Activity: These compounds inhibit bacterial aminoacyl-tRNA synthetases (e.g., LeuRS), a mechanism critical for protein synthesis.
- Comparison: While the target compound lacks the sulfinyl group, its dichlorobenzyl moiety may similarly exploit hydrophobic interactions in bacterial enzyme binding pockets.
2-Amino-N-(nitrophenyl)acetamide Derivatives
- Activity : Synthesized for molecular docking studies, nitro groups provide strong electron-withdrawing effects, enhancing reactivity in electrophilic interactions.
- Comparison : The dichloro substitution in the target compound offers less electronic perturbation than nitro groups but greater lipophilicity, which may favor passive diffusion across bacterial membranes .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzyl group attached to an amino group and an isopropyl acetamide moiety. Its unique structure enables specific interactions with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that 2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including prostate and breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 5.0 |
| MCF-7 (Breast) | 8.2 |
Mechanistic studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
The biological effects of 2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide are believed to stem from its interaction with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in cellular signaling pathways. For instance, it has been shown to inhibit certain kinases implicated in cancer progression and inflammation .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial survival in clinical settings.
Case Study 2: Cancer Cell Inhibition
A recent investigation explored the compound's effects on prostate cancer cells. The study found that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
